

# Spectroscopic Analysis of 4-Bromo-3-(trifluoromethyl)phenol: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromo-3-(trifluoromethyl)phenol

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This technical guide provides a detailed overview of the spectral data for **4-Bromo-3-(trifluoromethyl)phenol** (CAS No. 320-49-0). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Please note: Publicly available experimental spectral data for **4-Bromo-3-(trifluoromethyl)phenol** is limited. The data presented in this guide is therefore predicted based on established principles of spectroscopy and analysis of the compound's chemical structure.

## Compound Information

- IUPAC Name: **4-Bromo-3-(trifluoromethyl)phenol**
- CAS Number: 320-49-0
- Molecular Formula:  $C_7H_4BrF_3O$
- Molecular Weight: 241.01 g/mol
- Physical Form: Solid

## Predicted Spectral Data

The following tables summarize the predicted spectral data for **4-Bromo-3-(trifluoromethyl)phenol**. These predictions are derived from the analysis of its chemical structure, including the substitution pattern of the aromatic ring and the electronic effects of the bromo, trifluoromethyl, and hydroxyl functional groups.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H NMR (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.6 - 7.8	d	1H	H-5
~ 7.2 - 7.4	d	1H	H-2
~ 7.0 - 7.2	dd	1H	H-6
~ 5.0 - 6.0	br s	1H	-OH

#### <sup>13</sup>C NMR (Predicted)

Chemical Shift (δ) ppm	Assignment
~ 155 - 158	C-1 (C-OH)
~ 135 - 138	C-5
~ 130 - 133 (q)	C-3 (C-CF <sub>3</sub> )
~ 125 - 128	C-6
~ 122 - 125 (q)	-CF <sub>3</sub>
~ 118 - 121	C-2
~ 115 - 118	C-4 (C-Br)

### Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3600 - 3200	Broad, Strong	O-H stretch (phenolic)
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1585, 1500 - 1400	Medium to Strong	Aromatic C=C stretch
1350 - 1150	Strong	C-F stretch (trifluoromethyl)
1250 - 1000	Strong	C-O stretch (phenolic)
1000 - 600	Medium to Strong	C-Br stretch
900 - 675	Strong	Aromatic C-H out-of-plane bend

## Mass Spectrometry (MS) (Predicted)

m/z	Relative Intensity (%)	Fragment Assignment
240/242	High	[M] <sup>+</sup> (Molecular ion, bromine isotope pattern)
221/223	Medium	[M-F] <sup>+</sup>
211/213	Medium	[M-CHO] <sup>+</sup>
171	Medium	[M-Br] <sup>+</sup>
69	High	[CF <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Approximately 5-10 mg of **4-Bromo-3-(trifluoromethyl)phenol** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.<sup>[1]</sup> Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.<sup>[1]</sup>
- $^1\text{H}$  NMR Acquisition:
  - The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
  - A standard pulse sequence is used to acquire the  $^1\text{H}$  spectrum.
  - Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.<sup>[2]</sup>
- $^{13}\text{C}$  NMR Acquisition:
  - A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon.
  - A wider spectral width (e.g., 0-200 ppm) is required.
  - A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the  $^{13}\text{C}$  nucleus.<sup>[2]</sup>
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **4-Bromo-3-(trifluoromethyl)phenol** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3]
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3]
- Sample Preparation (Attenuated Total Reflectance - ATR):
  - A small amount of the solid sample is placed directly onto the ATR crystal.
  - Pressure is applied to ensure good contact between the sample and the crystal.[3]
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.[1]
- Data Acquisition:
  - A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
  - The sample is placed in the IR beam path.
  - The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$  for a number of co-added scans to improve the signal-to-noise ratio.[4]
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

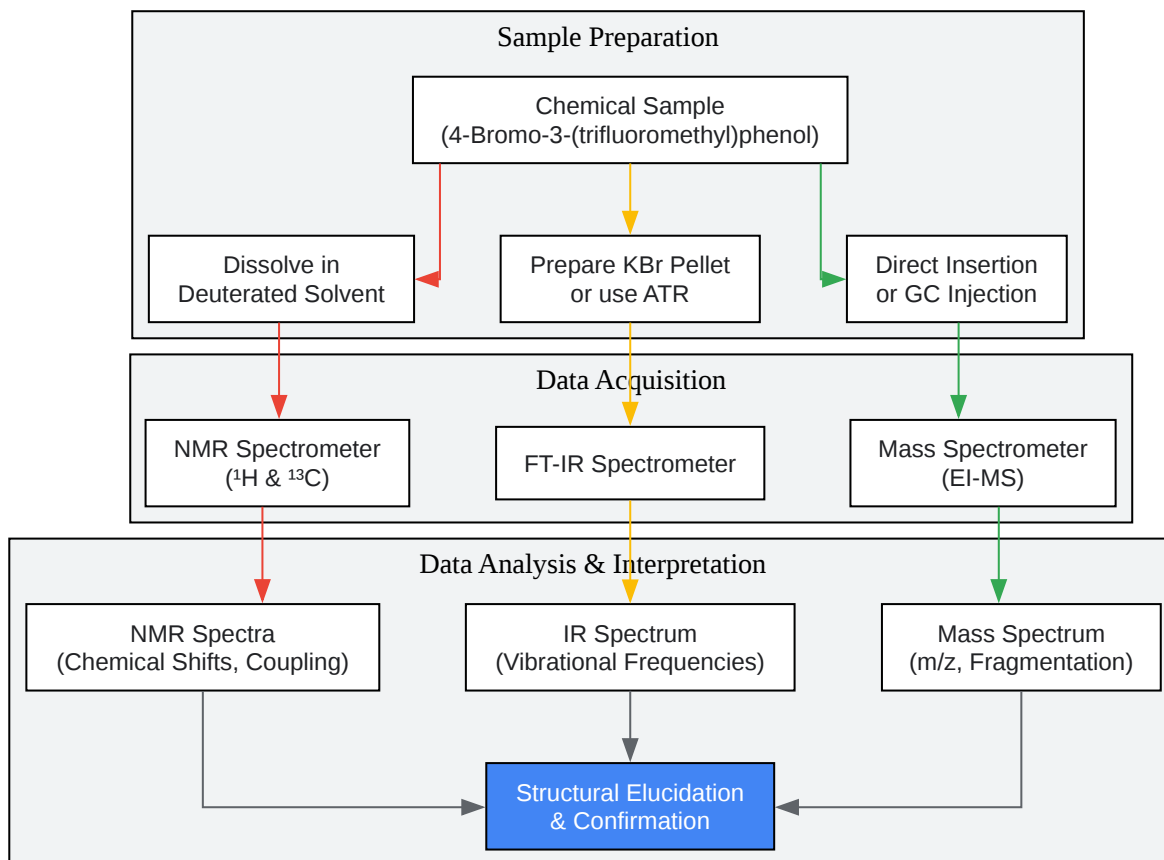
Methodology:

- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).[5][6] For solid samples, a direct probe is common.[5]
- Ionization (Electron Ionization - EI):
  - The sample is vaporized in the ion source.[7]

- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9]
- Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole, time-of-flight) is used.
- Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio ( $m/z$ ).
- Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus  $m/z$ .

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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### *Workflow for Spectroscopic Analysis.*

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